3-Yodo-2,5-dimetiltiofeno

Descripción general

Descripción

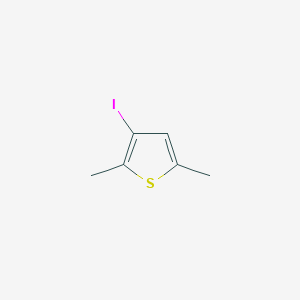

3-Iodo-2,5-dimethylthiophene is an organic compound with the molecular formula C6H7IS . It has an average mass of 238.089 Da and a monoisotopic mass of 237.931305 Da .

Synthesis Analysis

Thiophene derivatives, including 3-Iodo-2,5-dimethylthiophene, can be synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 3-Iodo-2,5-dimethylthiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms . The iodine atom and two methyl groups are attached to the thiophene ring .Chemical Reactions Analysis

Thiophene and its derivatives, including 3-Iodo-2,5-dimethylthiophene, can undergo various types of reactions such as nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring . For instance, thiophene easily reacts with electrophiles due to the presence of sulfur atom that contributes two π electrons to the aromatic sextet .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Iodo-2,5-dimethylthiophene, such as its melting point, boiling point, density, and molecular weight, can be found in various chemical databases .Aplicaciones Científicas De Investigación

Función en la Síntesis de Derivados de Tiofeno

Los análogos basados en tiofeno, incluido el 3-Yodo-2,5-dimetiltiofeno, han sido el foco de atención de muchos científicos debido a su potencial como compuestos biológicamente activos . Desempeñan un papel vital para los químicos medicinales para mejorar compuestos avanzados con una variedad de efectos biológicos .

Química Industrial y Ciencia de Materiales

Los derivados de tiofeno se utilizan en la química industrial y la ciencia de materiales como inhibidores de la corrosión . Esto sugiere que el this compound también podría utilizarse en estos campos.

Semiconductores Orgánicos

Las moléculas mediadas por tiofeno, incluido el this compound, tienen un papel destacado en el avance de los semiconductores orgánicos . Este es un campo en rápido crecimiento con una amplia gama de aplicaciones.

Transistores de Efecto de Campo Orgánicos (OFET)

Los derivados de tiofeno se utilizan en la fabricación de transistores de efecto de campo orgánicos (OFET) . Como derivado de tiofeno, el this compound podría utilizarse potencialmente en esta aplicación.

Diodos Orgánicos Emisores de Luz (OLED)

Los derivados de tiofeno también se utilizan en la fabricación de diodos orgánicos emisores de luz (OLED) . Esto sugiere que el this compound podría utilizarse en la producción de OLED.

Propiedades Farmacológicas

Las moléculas con el sistema de anillo de tiofeno exhiben muchas propiedades farmacológicas, como propiedades anticancerígenas, antiinflamatorias, antimicrobianas, antihipertensivas y antiateroscleróticas . Esto indica que el this compound podría utilizarse potencialmente en el desarrollo de nuevos fármacos.

Sustitución Electrofílica

El tiofeno es un heterociclo que reacciona fácilmente con electrófilos . Como derivado de tiofeno, el this compound podría utilizarse en reacciones que implican sustitución electrofílica .

Sustitución Nucleofílica

Los derivados de tiofeno también pueden sufrir sustitución nucleofílica . Esto sugiere que el this compound podría utilizarse en reacciones que implican sustitución nucleofílica .

Mecanismo De Acción

Target of Action

3-Iodo-2,5-dimethylthiophene is a derivative of thiophene, a heterocyclic compound that has been the focus of many scientists due to its potential as a biologically active compound . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a variety of effects .

Biochemical Pathways

Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Result of Action

Thiophene derivatives are known to have a variety of biological effects .

Direcciones Futuras

Thiophene-based analogs, including 3-Iodo-2,5-dimethylthiophene, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of 3-Iodo-2,5-dimethylthiophene and similar compounds may involve further exploration of their synthesis, properties, and potential applications in various fields.

Análisis Bioquímico

Biochemical Properties

3-Iodo-2,5-dimethylthiophene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including 3-Iodo-2,5-dimethylthiophene, have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties . These interactions often involve binding to specific active sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

3-Iodo-2,5-dimethylthiophene influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives can modulate the activity of kinases, which are crucial for cell signaling . Additionally, 3-Iodo-2,5-dimethylthiophene may impact the expression of genes involved in inflammation and cell proliferation, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of 3-Iodo-2,5-dimethylthiophene involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes, leading to either inhibition or activation of their activity. For instance, thiophene derivatives have been shown to inhibit certain kinases, which play a role in cell signaling pathways . Additionally, 3-Iodo-2,5-dimethylthiophene may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Iodo-2,5-dimethylthiophene can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that thiophene derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to 3-Iodo-2,5-dimethylthiophene in in vitro or in vivo studies may result in alterations in cellular function, such as changes in cell proliferation or apoptosis.

Dosage Effects in Animal Models

The effects of 3-Iodo-2,5-dimethylthiophene can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including damage to tissues or organs. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, while exceeding this dosage may lead to toxicity.

Metabolic Pathways

3-Iodo-2,5-dimethylthiophene is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, thiophene derivatives can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites . These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of 3-Iodo-2,5-dimethylthiophene within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 3-Iodo-2,5-dimethylthiophene can affect its biological activity and overall function within the cell.

Subcellular Localization

The subcellular localization of 3-Iodo-2,5-dimethylthiophene is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 3-Iodo-2,5-dimethylthiophene can influence its interactions with biomolecules and its overall biological effects.

Propiedades

IUPAC Name |

3-iodo-2,5-dimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IS/c1-4-3-6(7)5(2)8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOXGOWAOZUVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60305462 | |

| Record name | 3-iodo-2,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40197-02-2 | |

| Record name | 40197-02-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-iodo-2,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodo-2,5-dimethylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 3-Iodo-2,5-dimethylthiophene?

A1: While the research article primarily focuses on the final diarylethene derivative, it does mention the use of 3-Iodo-2,5-dimethylthiophene as a starting material []. Based on its name, we can deduce the following:

Q2: What is the role of 3-Iodo-2,5-dimethylthiophene in the synthesis of the diarylethene derivative?

A2: The research describes a synthetic route where 3-Iodo-2,5-dimethylthiophene reacts with BuLi (butyllithium) to form an organolithium intermediate []. This intermediate then reacts with 3-methyl-5-(p-methoxyphenyl)thien-2-ylperfluorocyclopentene to yield the final diarylethene derivative, 1-(2,5-dimethylthien-3-yl)-2-[3-methyl-5-(p-methoxyphenyl)thien-2-yl]perfluorocyclopentene.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

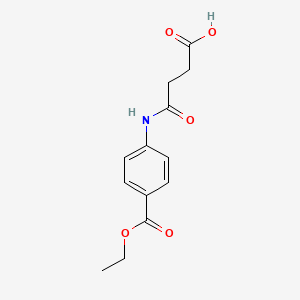

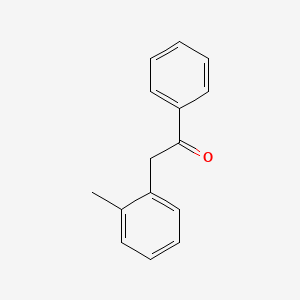

![2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1296487.png)

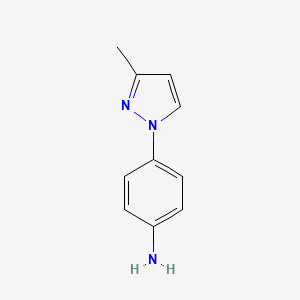

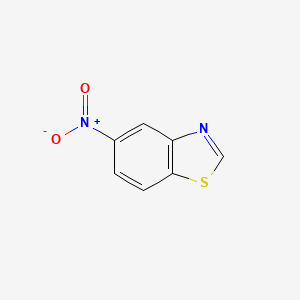

![4-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]benzenecarboxylic acid](/img/structure/B1296498.png)

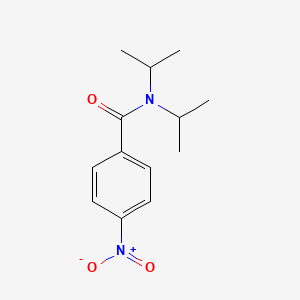

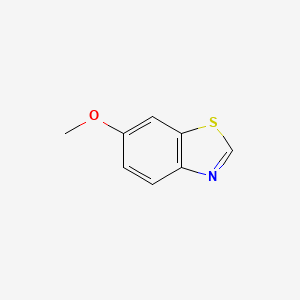

![4-[(Dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1296505.png)